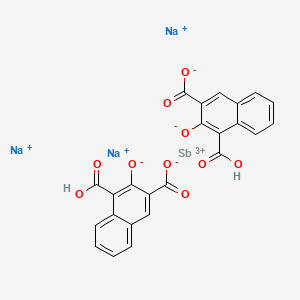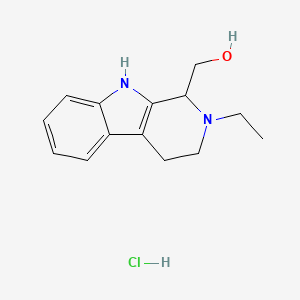
2-Ethyl-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole-1-methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxymethyl-2-ethyl-1,2,3,4-tetrahydronorharmane is a chemical compound belonging to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-Hydroxymethyl-2-ethyl-1,2,3,4-tetrahydronorharmane consists of a tetrahydro-β-carboline core with a hydroxymethyl group at the first position and an ethyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-2-ethyl-1,2,3,4-tetrahydronorharmane can be synthesized through a multi-step process starting from tryptamine. The key steps involve:
N-Alkylation: Tryptamine is alkylated with ethyl bromide to introduce the ethyl group at the second position.
Cyclization: The resulting N-ethyltryptamine undergoes Pictet-Spengler cyclization with formaldehyde to form the tetrahydro-β-carboline core.
Industrial Production Methods: Industrial production of 1-Hydroxymethyl-2-ethyl-1,2,3,4-tetrahydronorharmane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxymethyl-2-ethyl-1,2,3,4-tetrahydronorharmane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-methyl-2-ethyl-1,2,3,4-tetrahydronorharmane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: 1-Formyl-2-ethyl-1,2,3,4-tetrahydronorharmane, 1-Carboxyl-2-ethyl-1,2,3,4-tetrahydronorharmane.
Reduction: 1-Methyl-2-ethyl-1,2,3,4-tetrahydronorharmane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxymethyl-2-ethyl-1,2,3,4-tetrahydronorharmane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an anti-cancer agent.
Industry: Used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-2-ethyl-1,2,3,4-tetrahydronorharmane involves interaction with various molecular targets and pathways:
Neuroprotection: The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Anti-inflammatory: It may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation.
Anti-cancer: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-Hydroxymethyl-2-ethyl-1,2,3,4-tetrahydronorharmane can be compared with other tetrahydro-β-carbolines:
1-Methyl-2-ethyl-1,2,3,4-tetrahydronorharmane: Similar structure but lacks the hydroxymethyl group, which may affect its biological activity.
1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane: Lacks the ethyl group, which may influence its pharmacokinetic properties.
2-Ethyl-1,2,3,4-tetrahydronorharmane: Lacks the hydroxymethyl group, potentially altering its reactivity and biological effects.
The uniqueness of 1-Hydroxymethyl-2-ethyl-1,2,3,4-tetrahydronorharmane lies in the presence of both the hydroxymethyl and ethyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
102207-00-1 |
|---|---|
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
(2-ethyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-2-16-8-7-11-10-5-3-4-6-12(10)15-14(11)13(16)9-17;/h3-6,13,15,17H,2,7-9H2,1H3;1H |
InChI Key |
LOAGRYDBXYNTIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1CO)NC3=CC=CC=C23.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


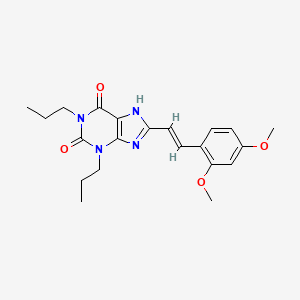
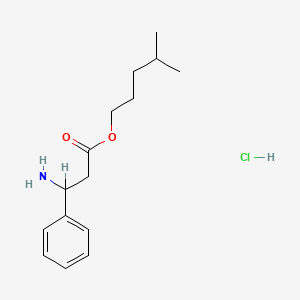
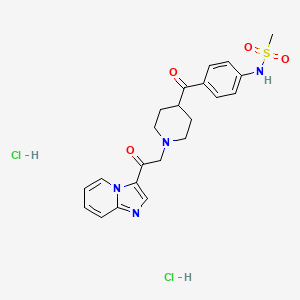
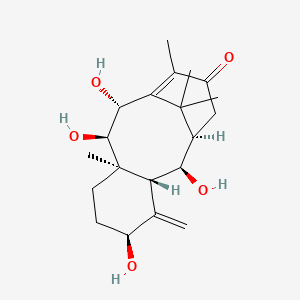
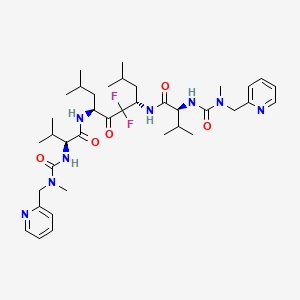
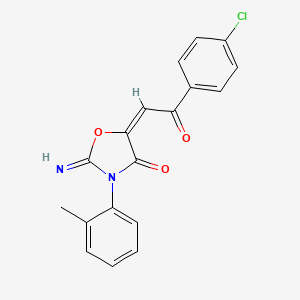
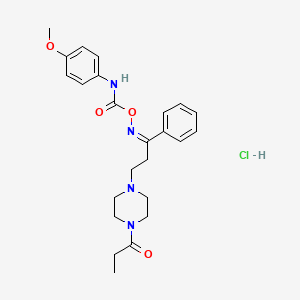

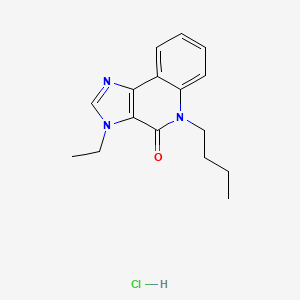
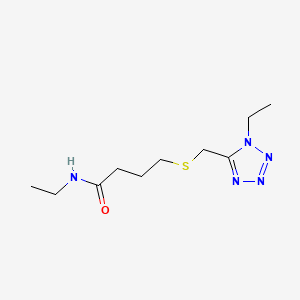
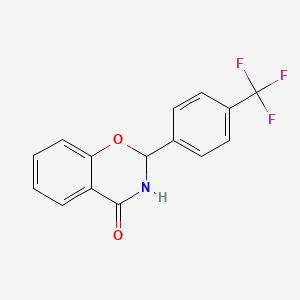

![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
